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Compound of Interest

Compound Name: 4-Methoxy-2(5H)-furanone

Cat. No.: B1582017

An In-depth Technical Guide to the Chemical Structure and Isomers of 4-Methoxy-2(5H)-
furanone

Introduction: The Furanone Core in Modern
Chemistry

Furanones represent a significant class of heterocyclic organic compounds, characterized by a
five-membered ring containing an oxygen atom and a ketone group.[1] The butenolide scaffold,
of which 2(5H)-furanone is a parent structure, is prevalent in a vast array of natural products
and serves as a versatile building block in synthetic organic chemistry.[1] These compounds
are of particular interest to researchers in drug development and flavor chemistry due to their
diverse biological activities and distinct sensory properties. This guide focuses specifically on 4-
Methoxy-2(5H)-furanone (CAS No. 69556-70-3), a key derivative whose unique structural
features—a lactone, an enol ether, and a chiral center at C5—confer specific reactivity and
stereochemical properties.[2][3] Understanding its structure, isomers, and tautomeric
relationships is fundamental for its effective application in research and development.

Core Chemical Structure and Physicochemical
Properties

4-Methoxy-2(5H)-furanone is a five-membered lactone (a cyclic ester) with a methoxy group
attached to a double bond, forming an enol ether system. This arrangement results in a planar
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ring with sp? hybridized carbons, creating a system with partial aromaticity that influences its
reactivity.[3] The molecule's formal IUPAC name is 4-methoxy-2,5-dihydrofuran-2-one.[4]

Molecular Structure

The core structure consists of a furan ring with a carbonyl group at the C2 position and a
double bond between C3 and C4. The methoxy group (-OCHs) at C4 is an electron-donating
group, which significantly influences the electronic distribution across the molecule, impacting
its reactivity in electrophilic and nucleophilic reactions.[3]

Caption: Chemical structure of 4-Methoxy-2(5H)-furanone.

Physicochemical Data

A summary of the key physicochemical properties of 4-Methoxy-2(5H)-furanone is essential
for its handling, storage, and application in experimental settings.

Property Value Source(s)
CAS Number 69556-70-3 [2][3]
Molecular Formula CsHeOs3 [2]
Molecular Weight 114.10 g/mol [3]

Slightly yellow or light yellow
Appearance J y-y oy [2][4]
crystalline mass

Melting Point 62-65 °C [21[41[5]
Boiling Point 105 °C at 0.5 mm Hg [2][5]
SMILES COC1=CC(=0)0C1 [3][6]

VOYDEHILKLSVNN-
InChl Key [31[4]
UHFFFAOYSA-N

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The
expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and
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Mass Spectrometry (MS) provide a unique fingerprint for the molecule.[7][8][9]

Technique Expected Observations Rationale
The three protons of the
methoxy group (-OCHs) are
equivalent and appear as a
Singlet (~3.7-3.9 ppm, 3H); singlet. The vinylic proton at
1H NMR Singlet (~5.1-5.3 ppm, 1H); C3is a singlet due to no
Singlet (~4.8-5.0 ppm, 2H) adjacent protons. The two
protons at the C5 position (a
CHz) are also expected to
appear as a singlet.
The chemical shifts are
Carbonyl carbon (C=0) at o
o characteristic for a lactone
~170-175 ppm; Vinylic carbons )
carbonyl, an electron-rich
(C3, C4) at ~90-160 ppm;
13C NMR double bond (enol ether), a

Methylene carbon (C5) at ~70-
75 ppm; Methoxy carbon (-
OCHs) at ~55-60 ppm.

CHz group adjacent to an
oxygen atom, and a methoxy

carbon.

IR Spectroscopy

Strong, sharp peak at ~1740-
1780 cm~?; Peak at ~1650-
1670 cm~1; Peak at ~1200-
1250 cm~?

These absorptions correspond
to the C=0 stretch of the a,3-
unsaturated lactone, the C=C
stretch of the double bond, and
the C-O stretch of the enol
ether, respectively.[10]

Mass Spectrometry

Molecular ion peak (M*) at m/z
=114.10

Corresponds to the molecular
weight of the compound.
Fragmentation patterns would
likely involve the loss of CO,

COz, or the methoxy group.

Isomerism in Methoxyfuranones

Isomers are compounds with the same molecular formula but different structural arrangements.
[11] For CsHeOs, several positional isomers and tautomers are theoretically possible, each with
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distinct chemical and physical properties. Understanding these isomeric forms is crucial for
predicting reaction outcomes and isolating the desired product.

Positional Isomers

Positional isomers differ in the location of the methoxy substituent on the furanone ring. The
stability and reactivity of each isomer are governed by the electronic effects of the substituent
relative to the lactone functionality.

4-Methoxy-2(5H)-furanone 3-Methoxy-2(5H)-furanone 5-Methoxy-2(5H)-furanone

Structure not available in search

Click to download full resolution via product page
Caption: Key positional isomers of Methoxy-2(5H)-furanone.

o 3-Methoxy-2(5H)-furanone: In this isomer, the methoxy group is directly attached to the
carbon adjacent to the carbonyl. This structure is a vinylogous ester. Its synthesis and
stability would differ significantly from the 4-methoxy isomer.

o 5-Methoxy-2(5H)-furanone: Here, the methoxy group is at the C5 position, forming an acetal-
like structure. This isomer may be susceptible to hydrolysis under acidic conditions.[12] The
synthesis of related 5-hydroxy and 5-alkoxy furanones has been reported, often as
byproducts in the cyclization of B-formylcrotonates.[12]

Tautomerism: The Keto-Enol Relationship

Tautomers are constitutional isomers that readily interconvert, most commonly through the
migration of a proton.[13][14] The most relevant tautomerism for furanones is the keto-enol
equilibrium.[11] While 4-Methoxy-2(5H)-furanone itself is a stable enol ether (a "locked" enol
form), its precursor, 4-hydroxy-2(5H)-furanone, exists in equilibrium with its keto tautomer,
tetronic acid (furan-2,4(3H,5H)-dione).

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1582017?utm_src=pdf-body-img
https://patents.google.com/patent/US5654444A/en
https://patents.google.com/patent/US5654444A/en
https://en.wikipedia.org/wiki/Tautomer
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/Tautomers/
https://chem.libretexts.org/Courses/Purdue/Purdue_Chem_26100%3A_Organic_Chemistry_I_(Wenthold)/Chapter_09%3A_Alkynes/9.4_Electrophilic_Addition_to_Alkynes/9.4.2._Tautomers
https://www.benchchem.com/product/b1582017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The methoxy derivative can be seen as the methylation product of the more stable enol
tautomer of the corresponding hydroxyfuranone. The stability of the enol form in 4-
hydroxyfuranones is driven by the formation of a conjugated system involving the double bond
and the carbonyl group. This concept is critical in understanding the biosynthesis of related
natural products like Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), where tautomerism
and subsequent enzymatic methylation play key roles.[15][16][17]

Synthesis and Experimental Protocols

The synthesis of furanone derivatives is an active area of research, with various methods
developed to construct this valuable heterocyclic core.[18][19]

General Synthetic Strategy: Oxidation and Cyclization

A common pathway to the 2(5H)-furanone core involves the oxidation of furfural.[1][3] The
resulting intermediate can undergo isomerization, often base-catalyzed, to yield the more
thermodynamically stable 2(5H)-furanone isomer over the 2(3H)-furanone kinetic product.[20]
Subsequent functionalization, such as methoxylation of a hydroxy precursor, would yield the
target molecule.
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Caption: Generalized workflow for synthesis and characterization.

Protocol 1: Synthesis via Methylation of 4-Hydroxy-
2(5H)-furanone

This protocol describes a generalized procedure for the synthesis of 4-Methoxy-2(5H)-
furanone from its hydroxy precursor. Caution: This procedure should be performed by trained
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personnel in a fume hood with appropriate personal protective equipment.

¢ Dissolution: Dissolve 1.0 equivalent of 4-hydroxy-2(5H)-furanone in a suitable anhydrous
solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stirrer.

o Base Addition: Add 1.5 equivalents of a mild base (e.g., potassium carbonate, K2COs) to the
solution. Stir the suspension for 15-20 minutes at room temperature to form the
corresponding phenoxide-like salt. The purpose of the base is to deprotonate the hydroxyl
group, making it a more potent nucleophile.

o Methylation: Add 1.2 equivalents of a methylating agent, such as dimethyl sulfate or methyl
iodide, dropwise to the stirring suspension. Extreme caution is advised as these are toxic
and carcinogenic reagents.

» Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C)
and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically
complete within 4-6 hours.

o Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic
salts. Concentrate the filtrate under reduced pressure to remove the solvent.

o Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate)
and wash sequentially with water and brine. This step removes any remaining inorganic
impurities and water-soluble byproducts.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting crude product by column chromatography on
silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes)
to yield pure 4-Methoxy-2(5H)-furanone.

Protocol 2: Sample Preparation for NMR Analysis

This protocol ensures high-quality data for structural verification.

o Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.
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» Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7
mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).

 Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely
dissolved. A clear, homogeneous solution is required for optimal results.

« Internal Standard (Optional): For precise chemical shift referencing, a small amount of an
internal standard like Tetramethylsilane (TMS) can be added, although modern
spectrometers can reference the residual solvent peak.

o Acquisition: Insert the NMR tube into the spectrometer and acquire the *H and 3C NMR
spectra according to the instrument's standard operating procedures.

Conclusion

4-Methoxy-2(5H)-furanone is a structurally distinct heterocyclic compound with significant
potential in various scientific fields. Its chemistry is defined by the interplay of its lactone, enol
ether, and chiral functionalities. A thorough understanding of its structure, spectroscopic
properties, and the nuances of its isomerism—including positional isomers and the underlying
principles of tautomerism in its precursors—is paramount for researchers and drug
development professionals. The synthetic and analytical protocols provided herein offer a
framework for the reliable preparation and characterization of this important molecule, enabling
its further exploration and application.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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